Aminoguanidine

Description

Pimagedine has been developed by Synvista Therapeutics, Inc for the treatment of diabetic kidney disease. It is an advanced glycation end product inhibitor which manages diabetic nephropathy, either alone or in combination with other therapies. It is beneficial in treating patients with diabetic nephropathy.

PIMAGEDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

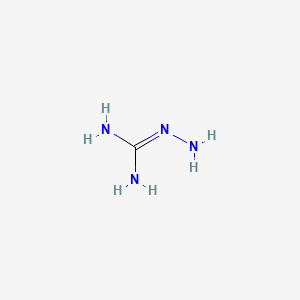

diamine oxidase & nitric oxide synthase inhibitor; an advanced glycosylation end product inhibitor; used in the treatment of diabetic complications; structure

Structure

3D Structure

Properties

IUPAC Name |

2-aminoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMNKKUPIHEESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1937-19-5 (hydrochloride) | |

| Record name | Pimagedine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040964 | |

| Record name | Aminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-17-4 | |

| Record name | Aminoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimagedine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimagedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMAGEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminoguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for aminoguanidine hydrochloride, a crucial intermediate in pharmaceutical and organic synthesis. The document details various synthetic routes, presents quantitative data in a comparative format, and offers step-by-step experimental methodologies. Visual diagrams of the synthesis pathways and experimental workflows are included to enhance understanding.

Introduction

Aminoguanidine, also known as pimagedine, is a molecule of significant interest due to its role as a diamine oxidase and nitric oxide synthase inhibitor.[1][2] It has been investigated for its potential therapeutic effects, particularly in the context of diabetic complications, by inhibiting the formation of advanced glycation end products (AGEs).[1][3][4][5] Aminoguanidine hydrochloride is the stable salt form, which is commonly used in research and development. This guide focuses on the prevalent methods for its synthesis.

Comparative Synthesis Routes

Several methods have been developed for the synthesis of aminoguanidine and its salts. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, yield, and purity requirements. The following table summarizes the most common synthetic approaches to produce aminoguanidine, which is then typically converted to the hydrochloride salt.

Table 1: Comparison of Aminoguanidine Synthesis Protocols

| Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Aminoguanidine Bicarbonate/Carbonate | Hydrochloric Acid | High (conversion) | Simple, direct conversion to the desired salt.[6] | Requires prior synthesis of aminoguanidine bicarbonate/carbonate. |

| Calcium Cyanamide & Hydrazine Hydrate/Sulfate | Sulfuric Acid, Sodium Bicarbonate | >90% (based on hydrazine hydrate)[7] | Economical starting materials, suitable for large-scale production.[7][8] | Can have impurities from starting materials; requires careful pH control.[7][9] |

| Nitroguanidine | Zinc Dust, Acetic Acid or Zinc Acetate | 63-64% (as bicarbonate)[10] | Well-established laboratory method.[10][11] | Use of heavy metals, tedious workup.[12] |

| S-Alkylisothiourea Sulfate & Hydrazine | Base (e.g., NaOH) | Not specified | Avoids the use of nitro compounds.[13] | Evolution of odorous methyl mercaptan.[10] |

| Dicyandiamide & Hydrazine Salts | Mineral Acid | 54% (TAGN from DCDA) | Potentially a one-pot process.[14] | Can lead to the formation of triaminoguanidine derivatives.[15] |

Experimental Protocols

The following sections provide detailed methodologies for the most frequently cited synthesis protocols for aminoguanidine derivatives, which are precursors to or can be directly converted to aminoguanidine hydrochloride.

Synthesis from Aminoguanidine Carbonate

This method describes the conversion of aminoguanidine carbonate to aminoguanidine hydrochloride.

Protocol:

-

Dissolve 9g of aminoguanidine carbonate in 20ml of anhydrous ethanol within a 250ml three-necked flask, forming a suspension.[6]

-

While stirring at room temperature, slowly add a mixture of 6ml of concentrated hydrochloric acid and 10ml of anhydrous ethanol dropwise. Continue the addition until no more gas evolution (bubbles) is observed.[6]

-

Continue stirring the reaction mixture at room temperature for an additional hour.[6]

-

Heat the resulting suspension to completely dissolve the solid.

-

Allow the solution to cool to room temperature, then transfer it to a refrigerator and leave it overnight to facilitate crystallization.

-

Collect the resulting crystals of aminoguanidine hydrochloride.

Synthesis from Calcium Cyanamide and Hydrazine

This protocol outlines the synthesis of aminoguanidine bicarbonate, which can then be converted to the hydrochloride salt. This method is noted for its high yield and suitability for larger-scale production.[7]

Protocol:

-

Cool an aqueous solution of hydrazine hydrate (e.g., 25g in 500ml of water) in an ice-salt bath to approximately 10°C.[7]

-

Adjust the pH of the hydrazine solution to between 5 and 6 by the dropwise addition of concentrated sulfuric acid.[7]

-

Over a period of about 5 minutes, add powdered calcium cyanamide (e.g., 50g).[7] An exotherm of around 4°C may be observed. The weight ratio of hydrazine hydrate to calcium cyanamide should be approximately 0.6:1.[7]

-

Elevate the temperature of the reaction mixture to a range of 75 to 95°C and maintain it for a sufficient time to form the aminoguanidine solution.[7]

-

Filter the reaction mixture to remove inorganic salts.

-

To the filtered aminoguanidine solution, add an alkali metal bicarbonate (e.g., sodium bicarbonate) to precipitate aminoguanidine bicarbonate.[7]

-

Collect the precipitated aminoguanidine bicarbonate by filtration. Yields can exceed 90% based on the initial amount of hydrazine hydrate.[7]

-

The aminoguanidine bicarbonate can then be converted to aminoguanidine hydrochloride as described in protocol 3.1.

Synthesis from Nitroguanidine (Reduction with Zinc)

This classic laboratory method involves the reduction of nitroguanidine to form aminoguanidine, which is typically isolated as the bicarbonate salt.

Protocol:

-

Thoroughly grind together 216g (2.07 moles) of nitroguanidine and 740g (11.3 moles) of purified zinc dust in a mortar.[10]

-

Add approximately 400ml of water with stirring to form a thick paste.[10]

-

Transfer the paste to a 3-liter beaker or enameled can surrounded by an ice bath.

-

Prepare a solution of 128g (2.14 moles) of glacial acetic acid in 130ml of water.

-

Slowly add the nitroguanidine and zinc dust paste to the acetic acid solution with mechanical stirring, maintaining the reaction temperature between 5°C and 15°C.[10] Add cracked ice as needed to control the temperature and consistency of the mixture. The addition process can take approximately 8 hours.[10]

-

After the addition is complete, slowly warm the mixture to 40°C on a water bath with continued stirring for 1-5 minutes, or until the reduction is complete.[10]

-

Filter the reaction mixture and wash the residue with water.

-

Combine the filtrates and add 200g of ammonium chloride, stirring until it is completely dissolved.[10] The ammonium chloride prevents the co-precipitation of zinc salts.[10]

-

Add 220g (2.62 moles) of sodium bicarbonate over about 10 minutes with continued stirring to precipitate the aminoguanidine bicarbonate.[10]

-

Place the solution in a refrigerator overnight.

-

Collect the precipitate by filtration, wash with ethanol and then ether, and air dry. This yields aminoguanidine bicarbonate with a melting point of 172°C (with decomposition).[10] The yield is approximately 63-64%.[10]

-

Convert the aminoguanidine bicarbonate to aminoguanidine hydrochloride using the procedure in protocol 3.1.

Visualization of Synthesis and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathways and a general experimental workflow for the preparation of aminoguanidine hydrochloride.

Caption: Key synthesis routes to aminoguanidine hydrochloride.

Caption: General experimental workflow for aminoguanidine HCl synthesis.

Mechanism of Action and Applications

Aminoguanidine hydrochloride primarily functions as an inhibitor of diamine oxidase and nitric oxide synthase (NOS).[1][2] Its mechanism of action in the context of diabetic complications involves reacting with α-oxoaldehydes like methylglyoxal, thereby preventing the formation of advanced glycation end products (AGEs).[3] This has led to its investigation in the treatment of diabetic nephropathy.[2][4] Furthermore, it is a versatile intermediate for the synthesis of various heterocyclic compounds, such as triazoles.[16]

Conclusion

The synthesis of aminoguanidine hydrochloride can be achieved through several viable routes, each with its own set of advantages and challenges. The selection of a specific protocol will be guided by the researcher's or organization's specific needs regarding scale, cost, and purity. The methods detailed in this guide, from the high-yield calcium cyanamide route to the classic zinc reduction of nitroguanidine, provide a solid foundation for the successful laboratory and potential industrial-scale production of this important chemical intermediate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoguanidine | CH6N4 | CID 2146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aminoguanidine Hydrochloride 1937-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]

- 12. youtube.com [youtube.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. EP0960879A2 - Improved process for the preparation of 5-aminotetrazole - Google Patents [patents.google.com]

- 15. US3285958A - Preparation of triaminoguanidine compounds from dicyandiamide - Google Patents [patents.google.com]

- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to the Synthesis of Aminoguanidine Bicarbonate from Nitroguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aminoguanidine bicarbonate from nitroguanidine, a critical process for the production of a versatile intermediate in the pharmaceutical and chemical industries. Aminoguanidine and its derivatives are subjects of extensive research due to their therapeutic potential, including the inhibition of nitric oxide synthase and the prevention of advanced glycation end-product formation. This document outlines the prevalent synthetic route involving the reduction of nitroguanidine, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Core Synthesis Pathway: Reduction of Nitroguanidine

The most commonly employed and well-documented method for the synthesis of aminoguanidine bicarbonate is the chemical reduction of nitroguanidine. This process typically utilizes zinc powder as the reducing agent in an aqueous medium, facilitated by the presence of ammonium sulfate. The reaction proceeds through the reduction of the nitro group on nitroguanidine to an amino group, forming aminoguanidine. Subsequent treatment with a bicarbonate source precipitates the desired product, aminoguanidine bicarbonate.

Reaction Mechanism

The overall chemical transformation is illustrated in the diagram below:

Caption: Chemical pathway for the synthesis of aminoguanidine bicarbonate from nitroguanidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported protocols for the synthesis of aminoguanidine bicarbonate from nitroguanidine via zinc reduction.

| Parameter | Value | Reference |

| Reactants | ||

| Nitroguanidine | 1.0 molar eq. | [1][2] |

| Zinc Powder | 3.3 molar eq. | [1][2] |

| Ammonium Sulfate | 1.88 molar eq. | [1][2] |

| Reaction Conditions | ||

| Temperature | 5-15 °C | [1][2] |

| Reaction Time | ~1.5 hours | [1] |

| Product | ||

| Yield | 63-77% | [2][3] |

| Melting Point | 170-172 °C (decomposes) | [4] |

| Appearance | White solid | [1][3] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of aminoguanidine bicarbonate based on established procedures.[1][2]

Materials and Reagents:

-

Nitroguanidine

-

Zinc powder (<40 µm)

-

Ammonium sulfate

-

Sodium bicarbonate

-

Ammonia solution (e.g., 10-25%)

-

Distilled water

-

Ice

Equipment:

-

Reaction flask (at least 500 mL for the scale described)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Fritted vacuum filter or Büchner funnel with filter paper

-

Beakers

-

Spatulas

Procedure:

-

Preparation of the Reaction Mixture:

-

Reduction of Nitroguanidine:

-

Place the reaction flask in an ice bath and begin magnetic stirring.

-

Once the temperature of the suspension reaches 10 °C, begin the portion-wise addition of 41.14 g of zinc powder (629 mmol, 3.3 molar eq.).[1][2]

-

Monitor the temperature closely, as the reaction is exothermic. Maintain the temperature between 5-15 °C by controlling the rate of zinc addition.[1]

-

The complete addition of zinc should take approximately one hour.[1]

-

After all the zinc has been added, continue stirring the mixture at approximately 15 °C for an additional 30 minutes.[1]

-

-

Work-up and Precipitation:

-

Filter the reaction mixture through a fritted vacuum filter to remove the zinc oxide sludge.[2]

-

To the filtrate, add a small amount of ammonia solution. This helps to keep any remaining zinc salts in solution.[2]

-

Slowly add a solution of sodium bicarbonate to the filtrate with stirring.

-

Allow the solution to stand for several hours (e.g., overnight) to allow for the complete precipitation of aminoguanidine bicarbonate.[2][3]

-

-

Isolation and Drying of the Product:

-

Collect the precipitated white solid by vacuum filtration.[3]

-

Wash the product with cold distilled water and then with a small amount of ethanol or methanol.[3]

-

Air-dry the product or dry it at a temperature not exceeding 60-70 °C.[3] Note that recrystallization from hot water is generally not recommended due to decomposition.[3][4]

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow diagram for the synthesis of aminoguanidine bicarbonate.

Alternative Synthetic Routes

While the zinc reduction method is prevalent, other synthetic strategies have been reported. These include:

-

Electrolytic Reduction: Nitroguanidine can be reduced to aminoguanidine electrochemically.[3][5]

-

Catalytic Hydrogenation: The reduction can also be achieved using hydrogen gas in the presence of a catalyst.[5]

-

Synthesis from Cyanamide: Aminoguanidine bicarbonate can be prepared by the reaction of calcium cyanamide or cyanamide solution with hydrazine and a carbon dioxide source.[4][6][7]

These alternative methods may offer advantages in terms of reagent handling, waste disposal, and scalability, and should be considered in the context of specific research or production requirements.

This guide provides a foundational understanding of the synthesis of aminoguanidine bicarbonate from nitroguanidine. For further optimization and application, researchers are encouraged to consult the primary literature cited.

References

- 1. Aminoguanidinium bicarbonate - Sciencemadness Wiki [sciencemadness.org]

- 2. Sciencemadness Discussion Board - An improved synthesis of aminoguanidine bicarbonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. AMINOGUANIDINE BICARBONATE - Ataman Kimya [atamanchemicals.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

- 7. atamankimya.com [atamankimya.com]

Aminoguanidine as a Nitric Oxide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which aminoguanidine inhibits nitric oxide synthase (NOS), with a particular focus on its selectivity for the inducible isoform (iNOS). Aminoguanidine acts as a mechanism-based inactivator, leading to a time-dependent and irreversible loss of enzyme activity. This inactivation proceeds through a multi-pathway process involving covalent modification of both the iNOS protein and its heme prosthetic group. While also affecting the neuronal isoform (nNOS), its inhibitory activity against the endothelial isoform (eNOS) is significantly weaker, underpinning its scientific and therapeutic interest. This document details the quantitative inhibitory kinetics, provides comprehensive experimental protocols for assessing NOS inhibition, and presents visual diagrams of the key pathways and workflows.

Introduction to Aminoguanidine and Nitric Oxide Synthases

Aminoguanidine is a small molecule that has been investigated for various therapeutic applications, notably in the context of diabetic complications.[1] One of its key pharmacological activities is the inhibition of nitric oxide synthases (NOS), a family of enzymes responsible for the synthesis of nitric oxide (NO).[1] NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[2]

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages and smooth muscle cells, typically in response to inflammatory stimuli. Its activation leads to the production of large amounts of NO, which can be cytotoxic.

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for maintaining vascular tone and health.

The differential roles of these isoforms make the development of selective inhibitors a key goal in pharmacology. Aminoguanidine has emerged as a valuable tool in this pursuit due to its preferential inhibition of iNOS.[3]

Mechanism of Action: Mechanism-Based Inactivation

Aminoguanidine is classified as a mechanism-based inactivator of NOS.[4] This means that it is a substrate analogue that is catalytically converted by the enzyme into a reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation.[4] The inactivation is time- and concentration-dependent and requires the presence of NOS cofactors such as NADPH and oxygen.[4]

The inactivation of iNOS by aminoguanidine is a complex process that does not follow a single pathway. Evidence suggests that the inactivation involves:

-

Covalent Modification of the iNOS Protein: Studies using radiolabeled aminoguanidine have shown the incorporation of radioactivity into the iNOS protein, indicating a direct covalent linkage.

-

Alteration of the Heme Prosthetic Group: The catalytic activity of NOS is dependent on a heme cofactor. Aminoguanidine's reactive intermediate also targets this heme group, leading to its modification. However, this modification does not lead to the complete destruction of the heme porphyrin ring.[5]

In the case of nNOS, heme alteration appears to be the primary cause of inactivation by aminoguanidine.[3]

Quantitative Inhibition Data

The selectivity of aminoguanidine for iNOS is evident from its inhibitory constants. The following table summarizes the available quantitative data for the inhibition of the three NOS isoforms by aminoguanidine.

| NOS Isoform | Inhibition Parameter | Value (µM) | Species/Source | Reference(s) |

| iNOS | IC50 | 30 | Rat Lung Homogenates | |

| Ki | 16 | Murine Macrophage | [4] | |

| k_inact | 0.46 min⁻¹ | Murine Macrophage | [4] | |

| nNOS | IC50 | 140 | Rat Brain Homogenates | |

| Ki | 830 | GH3 Pituitary cNOS | [4] | |

| k_inact | 0.25 min⁻¹ | GH3 Pituitary cNOS | [4] | |

| eNOS | IC50 | >1000 (estimated) | Bovine Endothelial | [3] |

Note: A precise IC50 or Ki value for the direct inhibition of purified eNOS by aminoguanidine is not consistently reported in the literature. However, multiple sources confirm that it is a significantly weaker inhibitor of eNOS compared to iNOS, with some reports indicating over 50-fold selectivity for iNOS.[3]

Experimental Protocols

Measurement of Nitric Oxide Synthase Activity (Citrulline Assay)

This protocol is a standard method for determining NOS activity by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

-

NOS enzyme source (purified enzyme, cell lysate, or tissue homogenate)

-

L-[³H]arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM tetrahydrobiopterin, 2 µM FAD, and 2 µM FMN)

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid and counter

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, CaCl₂, calmodulin (if required), and the NOS enzyme source.

-

Initiate the Reaction: Add L-[³H]arginine and NADPH to the reaction mixture to start the reaction. The final volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by adding the Stop Buffer.

-

Separate L-[³H]citrulline from L-[³H]arginine:

-

Prepare a column with Dowex AG 50W-X8 resin.

-

Apply the reaction mixture to the column. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

-

Wash the column with water and collect the eluate.

-

-

Quantify L-[³H]citrulline:

-

Add scintillation fluid to the eluate.

-

Measure the radioactivity using a scintillation counter.

-

-

Calculate NOS Activity: Calculate the amount of L-[³H]citrulline produced per unit time per amount of protein.

Determination of Kinetic Parameters for Mechanism-Based Inactivation (Kᵢ and kᵢₙₐ꜀ₜ)

This protocol outlines the steps to determine the kinetic constants for a mechanism-based inhibitor like aminoguanidine.

Procedure:

-

Pre-incubation:

-

Incubate the NOS enzyme with various concentrations of aminoguanidine in the presence of NADPH and other cofactors, but in the absence of the substrate (L-arginine).

-

At different time points, take aliquots of the pre-incubation mixture.

-

-

Measurement of Residual Activity:

-

Dilute the aliquots into a reaction mixture containing a saturating concentration of L-[³H]arginine to measure the remaining NOS activity using the citrulline assay described above.

-

-

Data Analysis:

-

For each concentration of aminoguanidine, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).

-

Plot the k_obs values against the corresponding aminoguanidine concentrations.

-

Fit the data to the following equation to determine Kᵢ and kᵢₙₐ꜀ₜ: k_obs = k_inact * [I] / (K_i + [I]) Where:

-

k_obs is the observed rate of inactivation

-

k_inact is the maximal rate of inactivation

-

[I] is the inhibitor concentration

-

K_i is the inhibitor concentration at which the inactivation rate is half-maximal.

-

-

Mandatory Visualizations

Caption: General overview of the Nitric Oxide Synthase (NOS) signaling pathway.

Caption: Proposed mechanism of iNOS inactivation by aminoguanidine.

Caption: Experimental workflow for evaluating a NOS inhibitor.

Conclusion

Aminoguanidine serves as a paradigm for a mechanism-based, selective inhibitor of iNOS. Its mode of action, involving catalytic activation to a reactive species that covalently modifies the enzyme, provides a basis for its prolonged inhibitory effects. The pronounced selectivity for iNOS over nNOS and, particularly, eNOS, has made it an invaluable pharmacological tool for dissecting the roles of the different NOS isoforms in health and disease. For drug development professionals, the multi-faceted inactivation mechanism of aminoguanidine underscores the complexity that can be engineered into inhibitor design to achieve isoform selectivity. The experimental protocols and data presented herein provide a framework for the continued investigation and development of novel NOS inhibitors.

References

- 1. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoguanidine inhibits aortic hydrogen peroxide production, VSMC NOX activity and hypercontractility in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICI Journals Master List [journals.indexcopernicus.com]

- 5. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Aminoguanidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of aminoguanidine and its derivatives. Aminoguanidine, a small molecule rich in nitrogen, serves as a critical scaffold in medicinal chemistry due to its diverse biological activities. It is a well-known inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of reactive carbonyl species, which prevents the formation of advanced glycation end-products (AGEs).[1][2][3] The unique structural properties of aminoguanidine, including its ability to exist in different tautomeric forms, underpin its chemical reactivity and biological functions.[4] This guide details the key analytical techniques for structural elucidation, presents quantitative structural data, outlines experimental protocols, and illustrates relevant biological pathways.

Core Structural Features of Aminoguanidine

Aminoguanidine's structure is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, one of which is part of a hydrazine moiety. This arrangement allows for significant electron delocalization and the existence of resonant structures and tautomers, which are crucial for its biological activity and interaction with molecular targets.

The aminoguanidinium cation, the protonated form prevalent under physiological conditions, is largely planar. This planarity arises from the strong resonance within the guanyl group, which confers a partial double-bond character to the C-N bonds.[4]

Tautomerism and Resonance

The structural versatility of aminoguanidine is evident in its tautomeric forms. The equilibrium between these forms can be influenced by substitution and the surrounding chemical environment. Understanding this tautomerism is essential for interpreting spectroscopic data and predicting reactivity. 15N NMR spectroscopy has been a particularly valuable tool for determining tautomeric equilibria and protonation sites in aminoguanidine derivatives.[5][6][7]

Caption: Tautomeric equilibrium of aminoguanidine.

Methodologies for Structural Analysis

The definitive determination of the three-dimensional structure of aminoguanidine and its derivatives relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Caption: General experimental workflow for structural analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state.[8] It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding crystal packing.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals are grown from a purified sample of the aminoguanidine derivative. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and temperature gradient methods.[11] The choice of solvent is critical and often requires extensive screening.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) with no visible defects is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then exposed to a monochromatic X-ray beam.[12] The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.

-

Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group. The initial electron density map is calculated, from which a preliminary molecular structure is derived. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structures in solution.[14][15] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

-

¹H NMR: Provides information on the number and type of protons and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and electronic environment of carbon atoms in the molecule.[16]

-

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it is exceptionally useful for studying nitrogen-rich compounds like aminoguanidine. It can directly probe the tautomeric state and sites of protonation.[5][7]

-

2D NMR (e.g., COSY, HSQC): These experiments establish correlations between nuclei, helping to piece together the molecular framework.[16]

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A small amount (typically 1-10 mg) of the purified aminoguanidine derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[14]

-

Data Acquisition: The sample tube is placed in the NMR spectrometer. Standard 1D (¹H, ¹³C) and 2D spectra are acquired. The choice of experiments depends on the complexity of the molecule and the specific structural questions being addressed.

-

Spectral Processing and Interpretation: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to deduce the molecular structure.[16]

Quantitative Structural Data

The following tables summarize key quantitative data for aminoguanidine and representative derivatives, compiled from crystallographic and spectroscopic studies.

Table 1: Selected Crystallographic Data for Aminoguanidinium Salts

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| Aminoguanidine Monohydrochloride | CN₄H₇⁺·Cl⁻ | Monoclinic | P2₁/c | C-N(amino): ~1.32-1.34, C-N(hydrazine): ~1.31 | [4] |

| Aminoguanidinium Styphnate | [CN₄H₇⁺]₂·[C₆HO₂(NO₂)₃]²⁻ | Triclinic | P-1 | C-N(amino): ~1.31-1.33, N-N: ~1.42 | [9] |

| Aminoguanidine Sulphate | [CN₄H₈]²⁺·SO₄²⁻ | Monoclinic | P2₁/c | C-N(amino): ~1.30-1.33, N-N: ~1.42 | [17] |

Table 2: Biological Activity of Selected Aminoguanidine Derivatives

| Derivative Class | Target/Organism | Activity Metric | Value Range | Reference |

| Thiazole Aminoguanidines | E. coli / MRSA | MIC | 4 - >128 µg/mL | [18] |

| Acylhydrazone Derivatives | S. aureus | MIC | 4 - 64 µg/mL | [19][20] |

| Hydrazone Analogues | Acetylcholinesterase (AChE) | IC₅₀ | 17.95 - 54.93 µM | [1] |

| Hydrazone Analogues | Butyrylcholinesterase (BuChE) | IC₅₀ | ≥ 1.69 µM | [1] |

| N-hydroxy-N'-aminoguanidines | Ribonucleotide Reductase | Inhibition | 20-30x more active than hydroxyguanidine | [5] |

Signaling Pathways and Mechanism of Action

Aminoguanidine's therapeutic potential stems from its ability to modulate specific biological pathways, primarily through enzyme inhibition.

Inhibition of Nitric Oxide Synthase (NOS)

Aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), which is often upregulated during inflammation.[2][21] By reducing the excessive production of nitric oxide (NO), a potent inflammatory mediator, aminoguanidine exerts anti-inflammatory effects.

Inhibition of Advanced Glycation End-product (AGE) Formation

In hyperglycemic conditions associated with diabetes, reducing sugars can react non-enzymatically with proteins and lipids to form AGEs. These products contribute to diabetic complications.[22][23] Aminoguanidine traps reactive carbonyl intermediates, such as 3-deoxyglucosone, thereby preventing the cross-linking of proteins and the formation of AGEs.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoguanidine | CH6N4 | CID 2146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rigaku.com [rigaku.com]

- 9. Molecular and Crystal Structure of a New High Energy Density Material: Aminoguanidinium-styphnate, [H2NNHC(NH2)2]2[C6HO2(NO2)3] [mdpi.com]

- 10. excillum.com [excillum.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. azolifesciences.com [azolifesciences.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. brieflands.com [brieflands.com]

- 21. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]

Aminoguanidine: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, a small molecule with a rich chemical profile, has garnered significant attention in the scientific community for its diverse reactivity and therapeutic potential. This technical guide provides an in-depth exploration of the core chemical properties and reactivity of aminoguanidine. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data in structured tables, offers detailed experimental protocols for key reactions, and employs visualizations to elucidate complex pathways and workflows.

Chemical and Physical Properties

Aminoguanidine is a white to yellowish-white crystalline solid.[1] It is a highly basic compound due to the presence of the guanidinium group and readily absorbs carbon dioxide from the air.[2] The protonation of aminoguanidine, as established by crystallographic studies, occurs at the imino nitrogen.[3]

Physicochemical Data

A summary of the key physicochemical properties of aminoguanidine and its common salt forms is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | CH₆N₄ | [1] |

| Molecular Weight | 74.09 g/mol | [1][4] |

| Appearance | White to yellowish-white crystalline powder | [1] |

| Melting Point | 162-166 °C (hydrochloride) | [5][6] |

| pKa (bicarbonate) | 6.19 (at 20 °C) | [7] |

| logP | -1.5 | [4] |

Table 1: Physicochemical Properties of Aminoguanidine. This table summarizes key physical and chemical properties of the aminoguanidine molecule.

Solubility

Aminoguanidine is readily soluble in polar solvents such as water and ethanol.[1][3] The solubility of its hydrochloride salt in various solvents is detailed in Table 2. The solubility in aqueous solutions can be influenced by pH, with enhanced dissolution in more acidic environments.[1]

| Solvent | Solubility (hydrochloride salt) | Source(s) |

| Water | 50 mg/mL | [5] |

| PBS (pH 7.2) | ~100 mg/mL | [8] |

| Ethanol | ~1.6 mg/mL | [8] |

| DMSO | ~5.5 mg/mL | [8] |

| Dimethyl formamide | ~5 mg/mL | [8] |

Table 2: Solubility of Aminoguanidine Hydrochloride. This table provides quantitative solubility data for aminoguanidine hydrochloride in various common laboratory solvents.

Stability

Aminoguanidine is relatively stable as a solid at room temperature.[8] However, aqueous solutions are not recommended to be stored for more than one day.[8] Information regarding specific degradation products under various conditions is limited, but like other hydrazines, it is susceptible to oxidation.

Reactivity of Aminoguanidine

The reactivity of aminoguanidine is characterized by the nucleophilic nature of its hydrazine and guanidine functional groups.[9] This dual reactivity allows it to interact with a variety of electrophilic species, most notably reactive carbonyl species (RCS).

Inhibition of Advanced Glycation End-product (AGE) Formation

A primary focus of aminoguanidine research is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[10] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins or lipids, and their accumulation is implicated in aging and the pathogenesis of diabetic complications.[10] Aminoguanidine functions as a potent scavenger of reactive α-dicarbonyl compounds, such as glyoxal, methylglyoxal (MG), and 3-deoxyglucosone (3-DG), which are key intermediates in AGE formation.[7][11]

The reaction between aminoguanidine and these dicarbonyls leads to the formation of stable, substituted 3-amino-1,2,4-triazine derivatives, thereby preventing the dicarbonyls from reacting with biological macromolecules.[11][12]

The kinetics of the reaction between aminoguanidine and key α-oxoaldehydes have been studied under physiological conditions (pH 7.4, 37°C).[13] The reaction rates are summarized in Table 3.

| Dicarbonyl Compound | Second-Order Rate Constant (k) | Source(s) |

| Glyoxal | 0.892 ± 0.037 M⁻¹s⁻¹ | [13] |

| Methylglyoxal | 0.39 ± 0.06 M⁻¹s⁻¹ | [14] |

| 3-Deoxyglucosone | (3.23 ± 0.25) x 10⁻³ M⁻¹s⁻¹ | [13] |

Table 3: Reaction Rate Constants of Aminoguanidine with Dicarbonyls. This table presents the second-order rate constants for the reaction of aminoguanidine with key reactive carbonyl species under physiological conditions.

Enzyme Inhibition

Aminoguanidine is also known to inhibit the activity of several enzymes, which contributes to its pharmacological profile.

Aminoguanidine is a potent inhibitor of diamine oxidase (DAO), a copper-containing amine oxidase responsible for the degradation of polyamines such as putrescine and histamine.[15][16] This inhibition is thought to be irreversible and may involve the formation of a Schiff base with the enzyme's active site.[17]

Aminoguanidine exhibits inhibitory activity against nitric oxide synthase (NOS), with a degree of selectivity for the inducible isoform (iNOS or NOS-2) over the endothelial (eNOS or NOS-3) and neuronal (nNOS or NOS-1) isoforms.[18][19] This selective inhibition of iNOS has been a significant area of investigation for its potential therapeutic applications in inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminoguanidine.

Synthesis of Aminoguanidine Bicarbonate

This protocol is adapted from a method involving the reduction of nitroguanidine.[2][10][12]

Materials:

-

Nitroguanidine

-

Zinc dust, purified

-

Ammonium sulfate

-

25% Ammonia solution

-

Sodium bicarbonate

-

Distilled water

-

Ice

Equipment:

-

Reaction flask (at least 500 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Fritted vacuum filter

-

Beakers

Procedure:

-

In the reaction flask, prepare a suspension of 20.00 g of nitroguanidine and 47.62 g of ammonium sulfate in 285 mL of water.

-

Cool the suspension to 10°C in an ice bath with magnetic stirring.

-

Slowly add 41.14 g of purified zinc dust in small portions, maintaining the reaction temperature between 5-15°C. The addition should take approximately 1 hour.

-

After the addition is complete, continue stirring at approximately 15°C for an additional 30 minutes. The pH should rise to about 8-9.

-

Filter the mixture through a fritted vacuum filter to remove the zinc oxide sludge.

-

Transfer the yellow filtrate to a clean flask with magnetic stirring.

-

Add 8.57 g of 25% ammonia solution and 28.57 g of sodium bicarbonate to the filtrate.

-

Allow the solution to stand for 12 hours to allow for the precipitation of aminoguanidine bicarbonate.

-

Collect the precipitate by vacuum filtration and air dry the product.

In Vitro Antiglycation Assay

This protocol is based on the widely used bovine serum albumin (BSA) and glucose/fructose model.[20][21]

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose

-

Fructose

-

Aminoguanidine (or test compounds)

-

Sodium azide

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Sterile 96-well plates

Equipment:

-

Laminar flow hood with UV light

-

Incubator (37°C)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare all solutions and the 96-well plate in a sterile laminar flow hood. Sterilize reagents by filtration through 0.2 µm membrane filters.

-

In each well of the 96-well plate, add the following solutions in order:

-

75 µL of 8 g/L sodium azide

-

37.5 µL of 800 mM glucose

-

37.5 µL of 800 mM fructose

-

75 µL of the aminoguanidine solution (or test compound at desired concentrations)

-

75 µL of 40 mg/mL BSA

-

-

Include appropriate controls: a negative control (without aminoguanidine) and a positive control with a known antiglycation agent.

-

Cover the plate with aluminum foil and incubate at 37°C for 48 hours.

-

After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of approximately 350-370 nm and an emission wavelength of approximately 440-450 nm.

-

Calculate the percentage inhibition of AGE formation by comparing the fluorescence of the samples with that of the negative control.

Diamine Oxidase (DAO) Inhibition Assay

This protocol is a general guideline based on spectrophotometric methods.[12]

Materials:

-

Porcine kidney diamine oxidase (or other source of DAO)

-

Putrescine (substrate)

-

o-Aminobenzaldehyde

-

Aminoguanidine (inhibitor)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

Equipment:

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, putrescine, and o-aminobenzaldehyde.

-

Add varying concentrations of aminoguanidine to the reaction mixture to assess its inhibitory effect.

-

Initiate the reaction by adding the DAO enzyme solution.

-

Monitor the continuous increase in absorbance at 430 nm, which corresponds to the formation of a yellow quinazolinium chromophore resulting from the reaction of the DAO product (Δ¹-pyrroline) with o-aminobenzaldehyde.

-

Determine the initial reaction velocities at different aminoguanidine concentrations.

-

Analyze the kinetic data to determine the mechanism and parameters of inhibition (e.g., Kᵢ).

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol provides a general framework for assessing NOS inhibition.[16][19]

Materials:

-

Inducible Nitric Oxide Synthase (iNOS)

-

L-Arginine (substrate)

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Hemoglobin

-

Aminoguanidine (inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

Equipment:

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, L-arginine, NADPH, BH4, and hemoglobin.

-

Add varying concentrations of aminoguanidine to the reaction mixture.

-

Initiate the reaction by adding the iNOS enzyme.

-

Monitor the oxidation of oxyhemoglobin to methemoglobin by measuring the change in absorbance at 401 nm and 421 nm.

-

Calculate the rate of nitric oxide production from the rate of methemoglobin formation.

-

Determine the inhibitory effect of aminoguanidine by comparing the rates of NO production in the presence and absence of the inhibitor.

Conclusion

Aminoguanidine possesses a unique combination of chemical properties and reactivity that makes it a valuable tool in biomedical research. Its ability to scavenge reactive carbonyl species and inhibit key enzymes has positioned it as a lead compound in the investigation of various pathological conditions, particularly those associated with diabetes and inflammation. This technical guide has provided a detailed overview of its fundamental characteristics, reactivity profiles, and key experimental methodologies. It is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further explore the potential of this multifaceted molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. academic.oup.com [academic.oup.com]

- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pimagedine - Wikipedia [en.wikipedia.org]

- 8. ijisrt.com [ijisrt.com]

- 9. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inducible nitric oxide synthase expression after traumatic brain injury and neuroprotection with aminoguanidine treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Selective inhibition of inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CAS 79-17-4: Aminoguanidine | CymitQuimica [cymitquimica.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Aminoguanidine hydrochloride|lookchem [lookchem.com]

An In-depth Technical Guide on the Interaction of Aminoguanidine with Reactive Carbonyl Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological interactions between aminoguanidine and reactive carbonyl species (RCS). Aminoguanidine, a nucleophilic hydrazine compound, has been extensively studied as a prototype inhibitor of advanced glycation end-product (AGE) formation. Its primary mechanism of action involves the direct scavenging or "trapping" of highly reactive dicarbonyls such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are key intermediates in the Maillard reaction. By sequestering these precursors, aminoguanidine effectively inhibits the formation of AGEs, which are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging. This document details the reaction kinetics, presents quantitative data on its inhibitory efficacy, outlines key experimental protocols for its evaluation, and illustrates the underlying biochemical pathways. Despite its eventual withdrawal from clinical trials due to safety concerns, aminoguanidine remains a critical reference compound and a foundational tool for the development of next-generation RCS scavengers.

Core Mechanism: Nucleophilic Scavenging of Reactive Carbonyls

Aminoguanidine functions as a potent scavenger of RCS due to its highly nucleophilic hydrazine group. The fundamental interaction is a two-step process involving initial condensation followed by cyclization.

-

Hydrazone Formation: The terminal nitrogen of the aminoguanidine hydrazine moiety performs a nucleophilic attack on one of the carbonyl carbons of an α-dicarbonyl compound (like methylglyoxal). This is a condensation reaction that results in the formation of a guanylhydrazone intermediate and the elimination of a water molecule.[1]

-

Cyclization to Triazine: The initial adduct undergoes a rapid, intramolecular cyclization. The amino group attached to the guanidinium carbon attacks the second carbonyl carbon, leading to the formation of a stable six-membered ring.

-

Dehydration and Aromatization: A final dehydration step results in the formation of a stable, substituted 3-amino-1,2,4-triazine derivative.[2][3] These triazine products are biochemically inert and are eventually eliminated.[2]

This trapping mechanism effectively removes the reactive dicarbonyls from the biological system, preventing them from reacting with the free amino groups of proteins, lipids, and nucleic acids to form AGEs.[4]

Quantitative Data on Aminoguanidine Activity

The efficacy of aminoguanidine has been quantified through kinetic studies and in vitro inhibition assays. The data highlights its rapid reaction with key dicarbonyls and its ability to prevent AGE formation and subsequent protein modification.

Table 1: Reaction Kinetics with α-Oxoaldehydes

The following table summarizes the second-order rate constants for the reaction of aminoguanidine with various physiological α-oxoaldehydes at physiological conditions (pH 7.4, 37°C).

| Reactive Carbonyl Species | Chemical Form | Rate Constant (k) M⁻¹s⁻¹ | Reference |

| Glyoxal | - | 0.892 ± 0.037 | [2] |

| Methylglyoxal | Unhydrated (MG) | 178 ± 15 | [2] |

| Monohydrate (MG-H₂O) | 0.102 ± 0.001 | [2] | |

| 3-Deoxyglucosone (3-DG) | - | (3.23 ± 0.25) x 10⁻³ | [2] |

Note: The reaction with methylglyoxal is complex, involving both its unhydrated and hydrated forms. The rapid reaction with the unhydrated form perturbs the equilibrium, driving the overall scavenging activity.[2]

Table 2: Inhibitory Efficacy Against AGE Formation and Protein Modification

This table presents data on the ability of aminoguanidine to inhibit the formation of AGEs and prevent the modification of proteins by RCS in various in vitro models.

| Experimental Model | RCS Source | Endpoint Measured | Efficacy | Reference |

| β2-microglobulin Incubation | Glucose (50-100 mM) | Nε-(carboxymethyl)lysine (CML) | 26-53% Inhibition (1:8 to 1:1 AG:Glucose ratio) | [5] |

| β2-microglobulin Incubation | Glucose (50-100 mM) | Fluorescent AGEs | 30-70% Inhibition (1:8 to 1:1 AG:Glucose ratio) | [5] |

| RNase A Incubation | Glucose | Glucose-derived AGEs | 67-85% Inhibition (1:5 to 1:50 AG:Glucose ratio) | [6] |

| Human Plasma Protein | Methylglyoxal (1 µM) | Irreversible Protein Modification | IC₅₀ = 203 ± 16 µM | [3] |

| BSA Incubation | Methylglyoxal | AGE Formation | IC₅₀ = 0.195 mg/mL | [7] |

| Lysozyme Incubation | Ribose | Protein Cross-linking | 58.3% Inhibition (1 mM AG) | [7] |

Experimental Protocols

Standardized in vitro methods are essential for evaluating the efficacy of RCS scavengers like aminoguanidine.

Protocol 1: In Vitro AGE Inhibition Assay (BSA-Glucose Model)

This is the most common method to screen for anti-glycation agents.

Objective: To determine the ability of a test compound (e.g., aminoguanidine) to inhibit the formation of fluorescent AGEs from the reaction of Bovine Serum Albumin (BSA) and a reducing sugar.

Materials:

-

Bovine Serum Albumin (BSA), fatty-acid free

-

D-Glucose (or Fructose, Ribose)

-

Aminoguanidine Hydrochloride (Positive Control)

-

Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

-

Sodium Azide (NaN₃) to prevent microbial growth

-

Fluorescence Spectrophotometer

Methodology:

-

Preparation of Solutions:

-

Prepare a 20 mg/mL solution of BSA in 0.2 M PBS.

-

Prepare an 80 mM solution of D-Glucose in 0.2 M PBS.

-

Prepare stock solutions of aminoguanidine at various concentrations (e.g., 0.25, 0.5, 1.0 mg/mL) in PBS.

-

-

Incubation:

-

In sterile microcentrifuge tubes, combine the BSA solution, glucose solution, and either the test compound, aminoguanidine (positive control), or PBS (negative control). A typical final volume is 1 mL.

-

Add sodium azide to a final concentration of 0.02% (w/v).

-

Set up control tubes: BSA alone, Glucose alone, BSA + Test Compound (without glucose).

-

Incubate all tubes in the dark at 37°C for 7 to 28 days.[8]

-

-

Measurement:

-

Calculation:

-

Calculate the percentage inhibition of AGE formation using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

-

Protocol 2: Direct RCS Trapping Analysis by LC-MS

Objective: To directly observe and quantify the reaction between aminoguanidine and a specific RCS (e.g., methylglyoxal) and characterize the resulting adducts.

Materials:

-

Aminoguanidine Hydrochloride

-

Methylglyoxal (or other RCS)

-

Ammonium Acetate Buffer (pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.[9]

Methodology:

-

Reaction Mixture:

-

Prepare solutions of aminoguanidine and methylglyoxal in the buffer at defined concentrations.

-

Initiate the reaction by mixing the solutions at 37°C.

-

-

Time-Course Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction, typically by adding a strong acid (e.g., formic acid) and/or placing on ice.

-

-

LC-MS Analysis:

-

Inject the quenched samples into the LC-MS system.

-

Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the reactants (aminoguanidine, methylglyoxal) from the reaction products (triazine isomers).

-

Monitor the disappearance of reactant ions and the appearance of product ions using their specific mass-to-charge ratios (m/z).

-

-

Data Analysis:

-

Integrate the peak areas from the extracted ion chromatograms for each compound at each time point.

-

Plot the concentration versus time to determine reaction kinetics.

-

Use the high-resolution mass and fragmentation data (MS/MS) to confirm the identity of the triazine adducts.[9]

-

Pathophysiological Context and Signaling

The significance of aminoguanidine's mechanism lies in its ability to interrupt a key pathological cascade. Chronic hyperglycemia, a hallmark of diabetes, accelerates the non-enzymatic glycation of proteins. This process generates RCS, leading to the irreversible formation of AGEs.

AGEs exert their pathogenic effects through two primary routes:

-

Protein Cross-linking: AGEs can form cross-links between proteins (e.g., collagen in the basement membrane of blood vessels), leading to increased stiffness, reduced elasticity, and impaired tissue function.[10]

-

RAGE Signaling: AGEs can bind to the Receptor for Advanced Glycation End products (RAGE). This ligand-receptor interaction activates downstream signaling pathways, notably involving NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This activation upregulates the expression of pro-inflammatory cytokines and pro-oxidant enzymes, leading to a state of chronic inflammation and oxidative stress, which contributes to cellular damage and the progression of diabetic complications.[11][12]

Aminoguanidine intervenes at a critical early stage by scavenging the RCS precursors before they can form AGEs, thereby mitigating both protein cross-linking and the activation of the detrimental AGE-RAGE signaling axis.

Limitations and Concluding Remarks

While aminoguanidine (pimagedine) demonstrated efficacy in numerous preclinical and animal models of diabetic complications, its clinical development was halted.[12] The ACTION II clinical trial in patients with diabetic nephropathy was terminated early due to safety concerns and a lack of clear efficacy.[4][13] Aminoguanidine is a relatively non-specific agent, exhibiting off-target effects such as the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), which complicates the interpretation of its in vivo effects and may contribute to adverse events.[4] Furthermore, it can react with essential biological carbonyls like pyridoxal phosphate (vitamin B6).[11]

Despite its failure to become a clinical therapy, aminoguanidine's legacy is significant. It validated the "carbonyl stress" hypothesis as a viable therapeutic target and remains an indispensable research tool for studying the role of AGEs in disease. The lessons learned from aminoguanidine have paved the way for the development of new-generation RCS scavengers with improved specificity and safety profiles, a research area that remains highly active and promising for the treatment of AGE-related pathologies.[4]

References

- 1. DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 9. Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early Research of Aminoguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal research into aminoguanidine. Initially synthesized in the late 19th century, aminoguanidine later emerged as a compound of significant interest for its ability to inhibit the formation of Advanced Glycation End-products (AGEs), a key pathological driver in diabetic complications. This document details the foundational chemical synthesis methodologies, key experimental protocols for evaluating its mechanism of action, and a summary of the pivotal clinical trials that defined its therapeutic potential and limitations. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific journey.

Discovery and Synthesis

First synthesized in 1892 by the German chemist Johannes Thiele, aminoguanidine (CH₆N₄) is a simple, yet reactive molecule.[1] Its unique structure, containing both a guanidino and a hydrazine group, allows it to act as a versatile precursor in the synthesis of various heterocyclic compounds.

Several methods for the synthesis of aminoguanidine have been developed since its discovery. The most common historical methods are summarized below.

Synthesis Methodologies

| Method | Reactants | Key Conditions | Reported Yield | Reference |

| Thiele's Method | Nitroguanidine, Zinc dust, Acetic acid | Reduction of nitroguanidine | ~65% | [2] |

| Hydrazination | Cyanamide, Hydrazine | Reaction of cyanamide with hydrazine | Variable | [2] |

| Reduction of Nitroguanidine | Nitroguanidine, Zinc dust, Acetic acid | Controlled temperature (5-15°C) | 50-90% | [2][3] |

| From Calcium Cyanamide | Calcium cyanamide, Hydrazine hydrate | Acidic pH, elevated temperature | >90% |

Experimental Protocol: Synthesis of Aminoguanidine Bicarbonate from Nitroguanidine

This protocol is adapted from the method described by Shriner and Neumann.[3]

Materials:

-

Nitroguanidine

-

Purified Zinc dust

-

Glacial Acetic Acid

-

Ammonium Chloride

-

Sodium Bicarbonate

-

Ice

-

Water

-

5% Ammonium Chloride solution

Procedure:

-

Thoroughly grind 216 g (2.07 moles) of nitroguanidine with 740 g (11.3 moles) of purified zinc dust in a mortar.

-

Add approximately 400 ml of water to the mixture while stirring to form a thick paste.

-

Transfer the paste to a 3-liter beaker and place it in an ice bath to cool to 5°C.

-

Prepare a solution of 128 g (2.14 moles) of glacial acetic acid in 130 ml of water and cool it to 5°C.

-

Slowly add the nitroguanidine-zinc paste to the acetic acid solution with vigorous mechanical stirring, maintaining the reaction temperature between 5°C and 15°C. Add cracked ice as needed to control the temperature. The addition should take approximately 8 hours.

-

After the addition is complete, slowly warm the mixture to 40°C on a water bath with continued stirring for 1-5 minutes to complete the reduction.

-

Immediately filter the solution to separate it from the insoluble material.

-

Wash the residue with 1 liter of water, followed by two 600 ml portions of water, combining all the filtrates.

-

To the combined filtrate, add 200 g of ammonium chloride and stir until dissolved.

-

With continued stirring, add 220 g (2.62 moles) of sodium bicarbonate over 10 minutes.

-

Allow the aminoguanidine bicarbonate to precipitate in a refrigerator overnight.

-

Collect the precipitate by filtration and wash it with a 400 ml portion of 5% ammonium chloride solution, followed by two 400 ml portions of distilled water.

The Rise of Aminoguanidine as an AGE Inhibitor

In the 1980s, research led by Dr. Michael Brownlee and his colleagues at the Albert Einstein College of Medicine identified aminoguanidine as a potent inhibitor of the formation of Advanced Glycation End-products (AGEs).[4] AGEs are harmful compounds formed when sugars react with proteins or lipids, and their accumulation is implicated in the pathogenesis of diabetic complications and aging.

Mechanism of Action: Trapping Reactive Carbonyls

The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping of reactive α-dicarbonyl compounds, such as 3-deoxyglucosone, glyoxal, and methylglyoxal. These reactive species are intermediates in the Maillard reaction, the chemical process that leads to the formation of AGEs. By reacting with these dicarbonyls, aminoguanidine forms stable, less reactive triazine derivatives, thereby preventing them from cross-linking with proteins.

In Vitro Inhibition of AGE Formation

Early in vitro studies provided quantitative evidence of aminoguanidine's efficacy. A key study by Brownlee's group demonstrated that aminoguanidine inhibited the formation of glucose-derived AGEs on RNase A.

| Aminoguanidine:Glucose Molar Ratio | Inhibition of AGE Formation (%) |

| 1:50 | 67% |

| 1:5 | 85% |

| Data from Edelstein & Brownlee, 1992.[4] |

Another study investigating the inhibition of AGE formation on β2-microglobulin also showed a dose-dependent effect.[5]

| Aminoguanidine:Glucose Molar Ratio | Inhibition of Fluorescent AGEs (%) |

| 1:8 | 30% |

| 1:1 | 70% |

| Data from Miyata et al., 1998.[5] |

Experimental Protocol: In Vitro BSA-Glucose AGE Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing AGE inhibition.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Aminoguanidine Hydrochloride

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide

-

Fluorescence Spectrophotometer

Procedure:

-

Prepare a stock solution of 10 mg/ml BSA in PBS.

-

Prepare a stock solution of 1 M D-glucose in PBS.

-

Prepare stock solutions of aminoguanidine at various concentrations in PBS.

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Control: 50 µl BSA solution + 50 µl PBS

-

Glycation Control: 50 µl BSA solution + 50 µl Glucose solution

-

Test Wells: 50 µl BSA solution + 50 µl Glucose solution + varying concentrations of aminoguanidine

-

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

-

Seal the plate and incubate at 37°C for 7 days in the dark.

-

After incubation, measure the fluorescence intensity of each well using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Control) / (Fluorescence of Glycation Control - Fluorescence of Control)] * 100

Clinical Development and Trials of Pimagedine

The promising preclinical data led to the clinical development of aminoguanidine under the brand name Pimagedine for the treatment of diabetic nephropathy. Two major clinical trials, the Aminoguanidine Clinical Trial in Overt Type 1 Diabetic Nephropathy (ACTION I) and the Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II), were conducted.

ACTION II Trial: Baseline Characteristics

The ACTION II trial randomized 599 patients with type 2 diabetes and nephropathy.[6]

| Characteristic | Mean (SD) or % |

| Age (years) | 58 (7.7) |

| Duration of Diabetes (years) | 16.5 (7.5) |

| Male | 72% |

| White | 68% |

| HbA1c (%) | 8.7 (1.6) |

| Serum Creatinine (mg/dL) | 1.6 (0.5) |

| Iothalamate Clearance (mL/min/1.73 m²) | 52 (25) |

| Proteinuria ( g/day ) | 4.1 (4.2) |

| Data from Freedman et al., 1999.[6] |

Pimagedine Clinical Trial Results